Cas no 1321-28-4 (1,4-Benzenediol,dimethyl-)

1,4-Benzenediol,dimethyl- structure
1,4-Benzenediol,dimethyl- structure
Product Name:1,4-Benzenediol,dimethyl-
CAS No:1321-28-4
MF:C8H10O2
MW:138.163802623749
CID:207407
PubChem ID:69100
Update Time:2025-04-19

1,4-Benzenediol,dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediol,dimethyl-
    • 2,5-dimethylbenzene-1,4-diol
    • 2,5-Dimethylhydroquinone
    • AI3-02932
    • Hydroquinone, dimethyl-
    • Xylohydroquinone
    • hydrophlorone
    • dimethyl-4-benzenediol
    • 4-Benzenediol,dimethyl-1
    • 2,5-Dimethyl-1,4-benzenediol
    • 1,4-Benzenediol, dimethyl-
    • F0L7HG609J
    • 3,6-Dihydroxy-o-xylene
    • SCHEMBL68013
    • NSC108080
    • AKOS003632178
    • CHEMBL1269256
    • 2,3-Dimethyl-1,4-benzenediol #
    • D3877
    • 2,3-Dimethylhydroquinone
    • FT-0609688
    • Q27277483
    • Hydroquinone,3-dimethyl-
    • Hydroquinone, 2,3-dimethyl-
    • 2,3-dimethylbenzene-1,4-diol
    • 1,4-Benzenediol, 2,3-dimethyl-
    • DS-1328
    • AC-1261
    • NSC 108080
    • CS-W005767
    • NSC-108080
    • 2,3 dimethyl hydroquinone
    • 2,3-Xylohydroquinone
    • A832918
    • 1,4-Dihydroxy-2,3-dimethylbenzene
    • MFCD00009997
    • 608-43-5
    • NS00045363
    • EINECS 215-317-1
    • 2,3-dimethyl-hydroquinone
    • AM808242
    • 1321-28-4
    • EN300-54724
    • 2,3-dimethylbenzene-1,4-diol;2,3-Dimethylhydroquinone
    • UNII-F0L7HG609J
    • SY035521
    • o-Xylene-3,6-diol
    • 2,3-DMHYDROP
    • o-Xylohydroquinone
    • J-507036
    • 2,3-Dimethylhydroquinone, 97%
    • DTXSID50870679
    • 2,3-dimethyl-benzene-1,4-diol
    • InChI=1/C8H10O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4,9-10H,1-2H
    • 2,3-Dimethyl-1,4-benzenediol
    • Inchi: 1S/C8H10O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4,9-10H,1-2H3
    • InChI Key: BXJGUBZTZWCMEX-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C(C)=C1C)O

Computed Properties

  • Exact Mass: 138.0681
  • Monoisotopic Mass: 138.06808
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 99.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 11
  • XLogP3: nothing
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Density: 1.162
  • Boiling Point: 291.5°Cat760mmHg
  • Flash Point: 145.4°C
  • PSA: 40.46

1,4-Benzenediol,dimethyl- Related Literature

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD